molecular formula C13H17NO5S B241487 Pentyl ({2-nitrophenyl}sulfinyl)acetate

Pentyl ({2-nitrophenyl}sulfinyl)acetate

Cat. No. B241487
M. Wt: 299.34 g/mol
InChI Key: PLBCMKWPGYZHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl ({2-nitrophenyl}sulfinyl)acetate, also known as NPPA, is a chemical compound that has been extensively researched for its potential use as a synthetic intermediate in the pharmaceutical industry. NPPA is a chiral molecule that possesses a unique combination of chemical and physical properties, making it an attractive target for researchers in the field of organic chemistry.

Mechanism of Action

The mechanism of action of Pentyl ({2-nitrophenyl}sulfinyl)acetate is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions, including nucleophilic addition and oxidation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pentyl ({2-nitrophenyl}sulfinyl)acetate. However, studies have shown that Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using Pentyl ({2-nitrophenyl}sulfinyl)acetate as a synthetic intermediate is its high yield and purity. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using Pentyl ({2-nitrophenyl}sulfinyl)acetate is its sensitivity to air and moisture, which can lead to degradation and reduced yield.

Future Directions

There are several potential future directions for research involving Pentyl ({2-nitrophenyl}sulfinyl)acetate. One area of interest is the development of new synthetic routes to Pentyl ({2-nitrophenyl}sulfinyl)acetate and related compounds. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate could be used as a building block for the synthesis of novel pharmaceuticals with improved pharmacological properties. Finally, the development of new methods for the selective functionalization of Pentyl ({2-nitrophenyl}sulfinyl)acetate could lead to the discovery of new chemical reactions and synthetic pathways.

Synthesis Methods

The synthesis of Pentyl ({2-nitrophenyl}sulfinyl)acetate involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitrophenylacetone. This intermediate is then reacted with pentyl magnesium bromide to yield the corresponding alcohol, which is subsequently oxidized with m-chloroperbenzoic acid to form Pentyl ({2-nitrophenyl}sulfinyl)acetate.

Scientific Research Applications

Pentyl ({2-nitrophenyl}sulfinyl)acetate has been the subject of numerous scientific studies due to its potential use as a synthetic intermediate in the production of pharmaceuticals. Specifically, Pentyl ({2-nitrophenyl}sulfinyl)acetate has been shown to be an effective precursor for the synthesis of a variety of compounds, including chiral β-lactams, α-amino acids, and β-keto esters.

properties

Product Name

Pentyl ({2-nitrophenyl}sulfinyl)acetate

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

pentyl 2-(2-nitrophenyl)sulfinylacetate

InChI

InChI=1S/C13H17NO5S/c1-2-3-6-9-19-13(15)10-20(18)12-8-5-4-7-11(12)14(16)17/h4-5,7-8H,2-3,6,9-10H2,1H3

InChI Key

PLBCMKWPGYZHLZ-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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